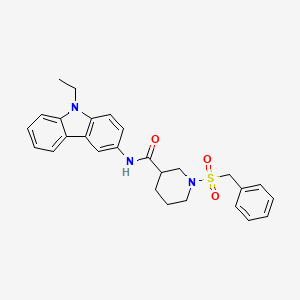![molecular formula C18H22N6O2S B11245948 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11245948.png)
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound featuring a triazolo-triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazolo-triazine core, followed by the introduction of the tert-butyl and hydroxy groups. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions. Common reagents used in these reactions include tert-butyl chloride, hydroxylamine, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed for purification .
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The triazolo-triazine core can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Known for its high-energy and thermal stability properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Notable for their energetic material applications.
Uniqueness
Its combination of a triazolo-triazine core with tert-butyl, hydroxy, sulfanyl, and acetamide groups makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H22N6O2S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H22N6O2S/c1-5-11-6-8-12(9-7-11)19-13(25)10-27-17-22-21-16-20-15(26)14(18(2,3)4)23-24(16)17/h6-9H,5,10H2,1-4H3,(H,19,25)(H,20,21,26) |
Clave InChI |
MPIGIBBUDIMVHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11245880.png)
![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline](/img/structure/B11245884.png)
![1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245886.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245889.png)
![1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole](/img/structure/B11245898.png)

![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11245911.png)
![2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B11245920.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245927.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245930.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide](/img/structure/B11245942.png)

